5-Amino-3-methyl-1-phenyl-2-pyrazolin
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Overview
Description
5-Amino-3-methyl-1-phenyl-2-pyrazolin is an aminopyrazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two nitrogen atoms, making it a valuable scaffold in the development of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-phenyl-2-pyrazolin typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclocondensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-phenyl-2-pyrazolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different aminopyrazole derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolopyridine derivatives, and other heterocyclic compounds .
Scientific Research Applications
5-Amino-3-methyl-1-phenyl-2-pyrazolin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-phenyl-2-pyrazolin involves its interaction with various molecular targets and pathways. The compound acts as a free radical scavenger and antioxidant, protecting cells from oxidative stress. It inhibits lipid peroxidation by scavenging reactive oxygen species, thereby reducing cellular damage .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another similar compound with antioxidant properties.
Uniqueness
5-Amino-3-methyl-1-phenyl-2-pyrazolin stands out due to its amino group, which allows for a broader range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
71799-38-7 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |
InChI Key |
IUKCTAQXDOOJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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